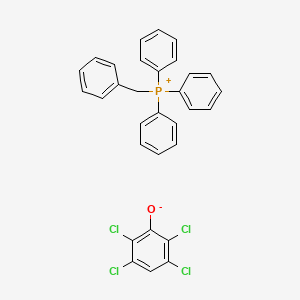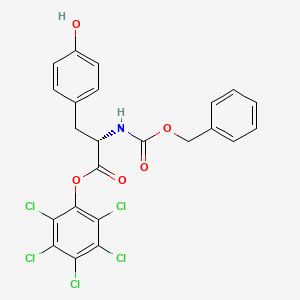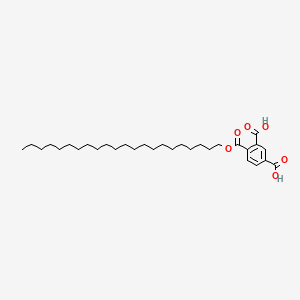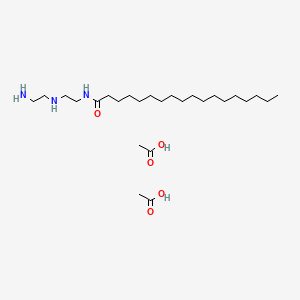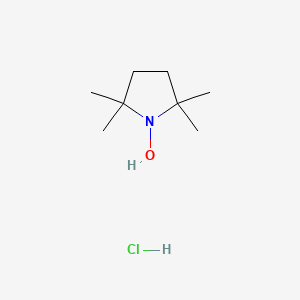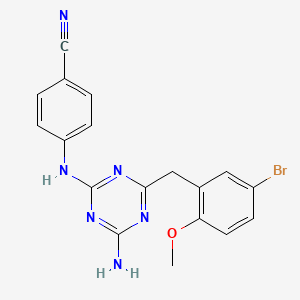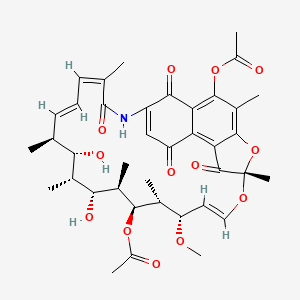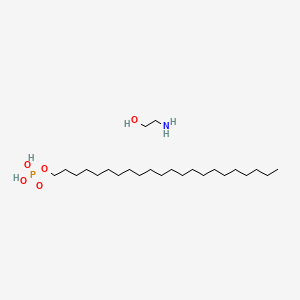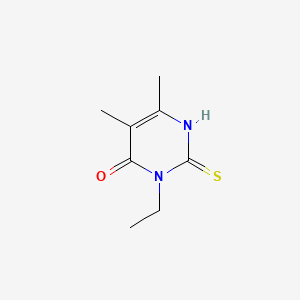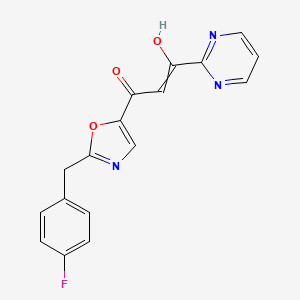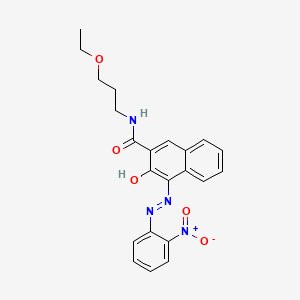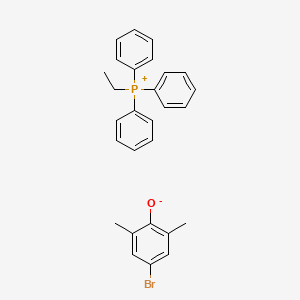
4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium is a chemical compound with the molecular formula C28H28BrOP It is known for its unique structure, which combines a brominated phenolate with an ethyl(triphenyl)phosphanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium typically involves the reaction of 4-bromo-2,6-dimethylphenol with ethyl(triphenyl)phosphonium bromide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenolate ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom or the phenolate ring
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenolates, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in certain reactions.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium involves its interaction with various molecular targets. The phenolate group can participate in hydrogen bonding and other interactions, while the ethyl(triphenyl)phosphanium group can engage in coordination with metal ions or other electrophiles. These interactions can modulate the activity of enzymes or other proteins, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,6-dimethylphenol: A precursor in the synthesis of the compound.
Ethyl(triphenyl)phosphonium bromide: Another precursor used in the synthesis.
2,6-dimethylphenol: A structurally similar compound without the bromine atom
Uniqueness
4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium is unique due to its combination of a brominated phenolate and an ethyl(triphenyl)phosphanium group. This unique structure imparts distinctive chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
93841-02-2 |
|---|---|
Molecular Formula |
C28H28BrOP |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.C8H9BrO/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-5-3-7(9)4-6(2)8(5)10/h3-17H,2H2,1H3;3-4,10H,1-2H3/q+1;/p-1 |
InChI Key |
IDKGQVCGJOYSNK-UHFFFAOYSA-M |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC1=CC(=CC(=C1[O-])C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


